molecular formula C20H14I2N2O6 B14369122 1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) CAS No. 90316-10-2

1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)

Cat. No.: B14369122
CAS No.: 90316-10-2
M. Wt: 632.1 g/mol
InChI Key: OVHULUKLNYOGLS-UHFFFAOYSA-N
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Description

1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two nitrobenzene rings connected by a phenylenebis(oxymethylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,2-phenylenebis(oxymethylene) with 4-iodo-2-nitrobenzene under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,3-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
  • 1,1’-[1,4-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)
  • 1,1’-[1,2-Phenylenebis(oxymethylene)]bis(4-bromo-2-nitrobenzene)

Properties

CAS No.

90316-10-2

Molecular Formula

C20H14I2N2O6

Molecular Weight

632.1 g/mol

IUPAC Name

4-iodo-1-[[2-[(4-iodo-2-nitrophenyl)methoxy]phenoxy]methyl]-2-nitrobenzene

InChI

InChI=1S/C20H14I2N2O6/c21-15-7-5-13(17(9-15)23(25)26)11-29-19-3-1-2-4-20(19)30-12-14-6-8-16(22)10-18(14)24(27)28/h1-10H,11-12H2

InChI Key

OVHULUKLNYOGLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)I)[N+](=O)[O-])OCC3=C(C=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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